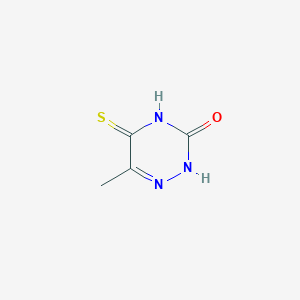

6-methyl-5-thioxo-2H,4H-1,2,4-triazin-3-one

説明

“6-methyl-5-thioxo-2H,4H-1,2,4-triazin-3-one” is a heterocyclic compound . It belongs to a special class of compounds that possess triazine and tetrazine moieties . These compounds are building blocks and have provided a new dimension to the design of biologically important organic molecules .

Synthesis Analysis

The synthesis of such compounds involves various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of triazine and tetrazine moieties . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis

The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .科学的研究の応用

Synthesis and Material Applications

6-methyl-5-thioxo-2H,4H-1,2,4-triazin-3-one serves as a precursor for the synthesis of various derivatives with potential applications in material science and organic synthesis. For example, the solvent-free microwave synthesis of (aryl and heteroaryl-methylene)-amino derivatives of this compound has been demonstrated, highlighting its utility in the generation of compounds with potential application in crystal engineering and material science due to the characterization of their crystal structures (Tabatabaee et al., 2007). Additionally, its derivatives have been studied for regioselective synthesis via gas-phase pyrolysis, indicating its versatility in chemical synthesis and the potential for creating biologically active triazines (Al-Etaibi et al., 2004).

Photovoltaic Applications

The chemical transformation of this compound has been used to produce novel compounds for photovoltaic device applications. Spectroscopic and DFT investigations of a specific derivative showed potential for use in photovoltaic devices due to its desirable optical properties and electron density, suggesting the role of such derivatives in enhancing solar energy conversion (Halim et al., 2018).

Analytical and Sensor Applications

A study has developed an ytterbium(III) PVC membrane electrode employing a derivative of this compound as an ionophore. This electrode showed excellent selectivity and response for Yb(3+) ions, indicating its potential application in analytical chemistry for the selective detection of specific ions in various samples (Zamani et al., 2007).

Corrosion Inhibition

The compound has also been investigated for its corrosion inhibition properties, where derivatives have shown efficacy in inhibiting mild steel corrosion in acidic environments. The studies reveal the potential of these derivatives as corrosion inhibitors, which could have significant industrial applications, particularly in extending the life of metal structures and components (John et al., 2017).

作用機序

Target of Action

1,2,4-triazine derivatives, to which this compound belongs, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . The specific targets can vary depending on the exact structure of the derivative.

Mode of Action

It is likely that the compound interacts with its targets through key interactions involved in binding . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the context of the biochemical system.

Result of Action

Given the biological activities exhibited by 1,2,4-triazine derivatives, it is likely that the compound could have significant effects at the molecular and cellular level .

特性

IUPAC Name |

6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-2-3(9)5-4(8)7-6-2/h1H3,(H2,5,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZQRZAHVJVJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362567 | |

| Record name | F3097-0464 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98213-64-0 | |

| Record name | F3097-0464 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060805.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B3060810.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3060819.png)

![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)

![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)